Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with DNA to inhibit replication.
Comparison with Similar Compounds
- Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Comparison: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to the position of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and chemical research.
Biological Activity
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol. The compound features a fused pyrrole and pyridine ring system with a chloro substituent at the third position and a carboxylate group at the sixth position, which are critical for its biological properties.
The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a pivotal role in various cancers. Its mechanism involves binding to the ATP-binding site of FGFRs, effectively blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancers associated with aberrant FGFR signaling.
Antitumor Activity
This compound has demonstrated promising antitumor activity in various studies:
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to exhibit significant cytotoxic effects against ovarian and breast cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
- Structure-activity relationship (SAR) studies indicate that modifications to the compound's structure can enhance its efficacy against specific cancer types. For example, alterations in the halogenation pattern or substituents on the pyrrole ring may influence binding affinity and selectivity towards FGFRs .
Antidiabetic and Antimicrobial Activities
In addition to its antitumor properties, this compound has been explored for its antidiabetic effects. Studies have indicated that certain derivatives can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .
Moreover, derivatives of this compound have shown antimicrobial activity against various pathogens, indicating a broader spectrum of pharmacological effects that warrant further investigation .
Comparative Analysis with Related Compounds
A comparison with similar compounds within the pyrrolopyridine family highlights the unique features of this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.98 | Different substitution pattern affecting biological activity |
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.97 | Variation in alkyl chain length influencing solubility |
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.94 | Increased halogenation leading to altered reactivity |
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.92 | Acidic form may exhibit different solubility characteristics |
The specificity of this compound's substitution pattern contributes to its distinct biological activity profile compared to other derivatives within this class. This characteristic makes it a valuable candidate for further research aimed at developing targeted therapies for cancers associated with FGFR dysregulation .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3 |
InChI Key |
AHZKJJMFMMKHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)NC=C2Cl |
Origin of Product |
United States |
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